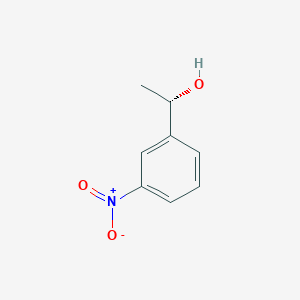
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene, also known as BMDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing organic compound that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is not fully understood, but it is believed to act as an electron-acceptor in various applications. In organic solar cells, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as a component of the active layer, where it accepts electrons from the donor material. In organic field-effect transistors, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as the semiconducting material, where it facilitates the movement of charge carriers. In organic light-emitting diodes, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as the emitting material, where it emits light when an electric current is applied.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has also been found to have low solubility in water, which may limit its potential use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is its excellent electron-accepting properties, which make it a promising material for use in various applications. Additionally, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is relatively easy to synthesize and has a high yield. However, one of the limitations of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is its low solubility in water, which may limit its potential use in certain applications.
Orientations Futures
There are several future directions for 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene research. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the final product. Another potential area of research is the investigation of the biochemical and physiological effects of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene, particularly in relation to its potential use in biomedical applications. Additionally, further research is needed to explore the potential use of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene in other applications, such as organic photovoltaics and organic light-emitting diodes.
Méthodes De Synthèse
The synthesis of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene involves a multi-step process that includes the reaction of 4-methylacetophenone with thionyl chloride, followed by the reaction of the resulting product with sodium hydride and 2,5-dimethylthiophene. The final product is obtained through the reaction of the intermediate product with 4-methylphenylboronic acid in the presence of palladium catalysts.
Applications De Recherche Scientifique
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has been found to have a wide range of scientific research applications. It has been studied for its potential use in organic solar cells, as it has been shown to have excellent electron-accepting properties. 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has also been studied for its potential use in organic field-effect transistors, due to its high charge-carrier mobility. Additionally, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has been studied for its potential use in organic light-emitting diodes, due to its high photoluminescence efficiency.
Propriétés
Numéro CAS |
100989-99-9 |
|---|---|
Nom du produit |
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene |
Formule moléculaire |
C18H18S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
3,4-bis(4-methylphenyl)-2,5-dihydrothiophene |
InChI |
InChI=1S/C18H18S/c1-13-3-7-15(8-4-13)17-11-19-12-18(17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
AFDDJFBMIQIELG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(CSC2)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(CSC2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



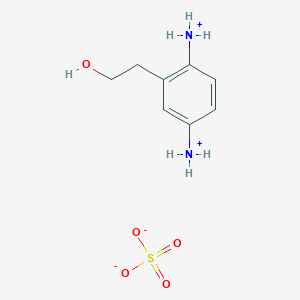
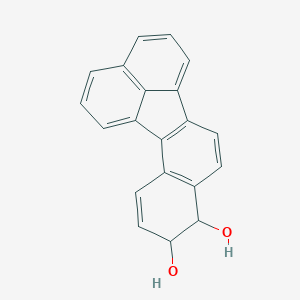
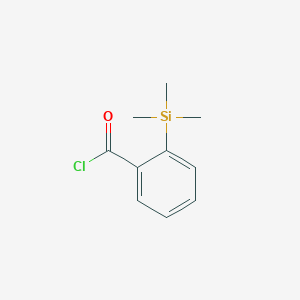


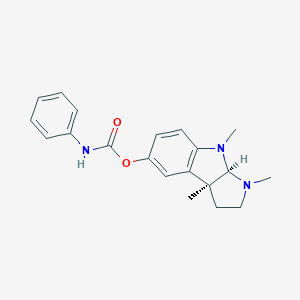
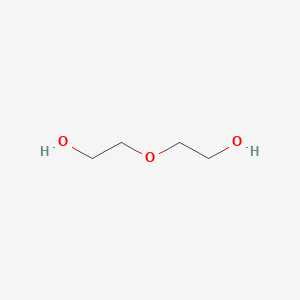
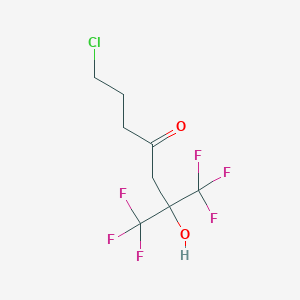
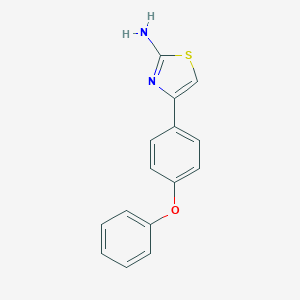
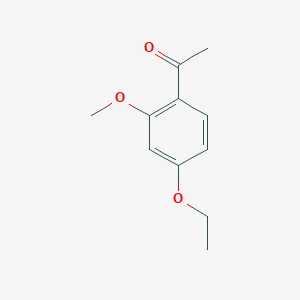
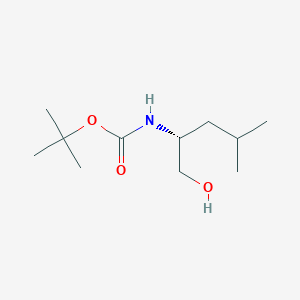
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
